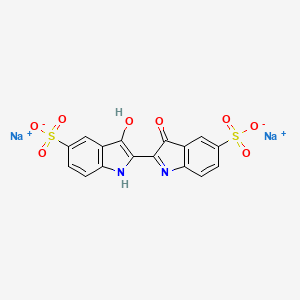
靛蓝胭脂红
描述
Indigo Carmine, also known as 5,5′-indigodisulfonic acid sodium salt, is an organic salt derived from indigo by aromatic sulfonation . It is soluble in water and is approved for use as a food colorant in the United States and European Union to produce a blue color . It is also used as a pH indicator .
Synthesis Analysis
Indigo Carmine is synthesized through a method of template synthesis at different Indigo Carmine concentrations . The synthesis process involves the transformation of Indigo Carmine micelles caused by the change of Indigo Carmine concentration .
Molecular Structure Analysis
Indigo Carmine tends to self-assemble into flat lamellar molecular sheets . This self-assembly can be altered by carefully modulating the driving forces .
Chemical Reactions Analysis
Indigo Carmine is a redox indicator that changes from blue in water to green in the alkaline glucose solution . Shaking the solution dissolves oxygen from air into the liquid and oxidizes Indigo Carmine .
Physical And Chemical Properties Analysis
Indigo Carmine is soluble in water and slightly soluble in ethanol . It discolors in acids . In a 0.2% aqueous solution, it is blue at pH 11.4 and yellow at 13.0 .
科学研究应用
1. 在泌尿外科和妇科中的用途
靛蓝胭脂红,也称为靛蓝胭脂红钠,主要用于泌尿外科和妇科等医疗实践中。它作为一种染料,在手术过程中识别输尿管开口。它的应用对于清晰地可视化解剖结构至关重要,帮助外科医生在复杂区域进行导航 (Choe、Kim、Han 和 Choe,2002 年)。
2. 在制药和食品工业中
靛蓝胭脂红还广泛用作食品和制药工业中的着色剂。它的应用范围从给药丸着色到各种食品。靛蓝胭脂红作为食品添加剂的安全性与有效性已经过重新评估,证实了其在一定使用限度内的总体安全性 (E. 小组,2014 年)。
3. 传感器的开发
最近的进展包括开发了 SeO2 纳米粒子修饰的玻碳电极作为靛蓝胭脂红的伏安传感器。这项创新对于控制各种产品中这种着色剂的浓度至关重要,以确保消费者的安全并遵守健康法规 (Kavieva & Ziyatdinova,2022 年)。
4. 光催化研究
使用高级氧化工艺 (AOP) 对靛蓝胭脂红染料进行光催化降解的研究提供了对环境安全和废物处理的见解。这些研究的重点是最大限度地减少靛蓝胭脂红等染料对各种生物和生态系统产生的毒性影响,突出了对工业废物进行负责任的处置和处理的重要性 (Pereira 等人,2017 年)。
5. 分析心血管作用
在医学研究中,已经研究了靛蓝胭脂红的血管作用,特别是在心脏功能受损的患者中。了解这些作用对于在临床环境中更安全地应用至关重要 (Yang、Monk 和 White,1991 年)。
作用机制
Target of Action
Indigo Carmine, also known as 5,5′-indigodisulfonic acid sodium salt, is an organic salt derived from indigo by aromatic sulfonation . It is primarily used as a diagnostic agent in medical procedures and as a food colorant . Its primary targets are the tissues and cells that it comes into contact with during its use. For instance, in medical procedures, it targets the urinary tract tissues, helping to visualize these structures during surgical procedures .
Mode of Action
Indigo Carmine is a biologically inert blue dye . After intravenous injection, it is excreted by the kidneys through tubular secretion . With its deep blue color, it enhances the visualization of the ureteral orifices . This enables structures of the urinary tract to be seen in the surgical field, and demonstrate if there is a leak .
Biochemical Pathways
Indigo Carmine doesn’t directly participate in any biochemical pathways due to its inert nature . It is involved in a degradation pathway when it is broken down by bacterial spores . The spore has the ability to degrade Indigo Carmine through oxidization . A detailed pathway of Indigo Carmine degradation by bacterial spores has been proposed .
Pharmacokinetics
Indigo Carmine is excreted largely by the kidneys, retaining its blue color during passage through the body . Elimination of the dye begins soon after injection, appearing in the urine within 10 minutes in average cases . The biological half-life is 4 to 5 minutes following intravenous injection .
Result of Action
The primary result of Indigo Carmine’s action is the visualization of certain body structures during medical procedures . For instance, in urologic surgery, intravenous injection of Indigo Carmine colors the urine blue, thereby highlighting portions of the urinary tract . The dye can cause a potentially dangerous increase in blood pressure in some cases .
Action Environment
The action of Indigo Carmine can be influenced by various environmental factors. For instance, in the textile industry, it is one of the most used dyes, especially for dyeing denim . Its effectiveness and stability can be influenced by factors such as the pH of the solution it is in . Furthermore, its degradation can be influenced by the presence of certain bacterial spores .
安全和危害
Indigo Carmine is considered harmful if swallowed . It is recommended to avoid generating dust as fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source is a potential dust explosion hazard . It is also recommended to avoid inhaling gases, fumes, dust, mist, vapor, and aerosols, and to avoid contact with skin, eyes, and clothing .
未来方向
Indigo Carmine is widely used in the food, textile, pharmaceutical, medicine, and cosmetic industry . Although it is considered toxic and has many adverse effects, it is found in many foods, and the maximum permitted level is 500 mg/kg . The market for Indigo Carmine is expected to grow in the future .
属性
IUPAC Name |
disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O8S2.2Na/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14;;/h1-6,17,19H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVXEJADITYJHK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020190 | |
| Record name | C.I. Acid Blue 74 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Indigo to dark blue powder. (NTP, 1992), Water or Solvent Wet Solid, Water soluble, dark blue powder; [CHEMINFO] | |
| Record name | INDIGO CARMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20520 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1H-Indole-5-sulfonic acid, 2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | FD&C blue 2 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2206 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
10 to 50 mg/mL at 70.7 °F (NTP, 1992), Slightly soluble in alcohol; practically insoluble in most other organic solvents, Insoluble in benzene, chloroform, 9 mg/mL in ethyleneglycol monomethyl ether; 3 mg/mL in ethanol, Soluble in water, ethanol; insoluble in organic solvents, For more Solubility (Complete) data for Indigotindisulfonate sodium (6 total), please visit the HSDB record page. | |
| Record name | INDIGO CARMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20520 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Indigotindisulfonate sodium | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7875 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Dark blue, crystalline powder; bronze luster. Density 1.35; sublimes at 300 °C (decomposes). Soluble in aniline, nitrobenzene, chloroform, glacial acetic acid, and concentrated sulfuric acid; insoluble in water, ether, and alcohol /Indigotin/ | |
| Record name | Indigotindisulfonate sodium | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7875 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Indigo carmine | |
Color/Form |
Purple powder, Dark blue powder with coppery luster, Blue-red to red-brown powder or dark blue solid | |
CAS RN |
860-22-0 | |
| Record name | INDIGO CARMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20520 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Indigotindisulfonate sodium [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000860220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-5-sulfonic acid, 2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Blue 74 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 5,5'-(2-(1,3-dihydro-3-oxo-2H-indazol-2-ylidene)-1,2-dihydro-3H-indol-3-one)disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDIGOTINDISULFONATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3741U8K7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indigotindisulfonate sodium | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7875 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for indigo carmine?
A1: Indigo carmine, also known as 5,5′-indigodisulfonic acid sodium salt, has the molecular formula C16H8N2Na2O8S2. Its molecular weight is 466.36 g/mol. Spectroscopically, indigo carmine is characterized by a strong absorbance maximum around 610 nm, which is responsible for its blue color. []
Q2: How does the structure of indigo carmine relate to its solubility?
A2: The presence of two sulfonic acid groups (–SO3Na) in the indigo carmine molecule contributes to its high solubility in water. These groups are ionic and readily interact with water molecules, facilitating dissolution. []
Q3: How stable is indigo carmine under different conditions?
A3: Indigo carmine exhibits variable stability depending on the environment. It is relatively stable in neutral and slightly acidic solutions but degrades under alkaline conditions. Additionally, exposure to light, particularly UV radiation, can lead to its photodegradation. [, ]
Q4: What are the main applications of indigo carmine in catalysis?
A4: Indigo carmine is frequently employed as a redox indicator in chemical reactions. Its distinct color change upon reduction makes it valuable for monitoring reaction progress. For instance, it has been explored as a probe to evaluate the generation of hydroxyl radicals in advanced oxidation processes for water treatment. [, ]
Q5: Can indigo carmine itself act as a catalyst?
A5: While not a catalyst in the conventional sense, indigo carmine can participate in redox reactions. Research suggests its potential as a mediator in enzymatic dye degradation processes, enhancing the activity of enzymes like laccase. []
Q6: How is computational chemistry used to study indigo carmine?
A6: Computational techniques like quantum chemical calculations help determine electronic properties, molecular geometry, and reactivity of indigo carmine. These insights can predict its behavior in various chemical environments and interactions with other molecules. [, ]
Q7: How does modifying the structure of indigo carmine affect its properties?
A7: Structural modifications, such as the introduction of different substituents on the aromatic rings or changes in the sulfonic acid groups, can significantly impact indigo carmine's properties. These changes can influence its solubility, color, stability, and even its interaction with biological systems. []
Q8: What strategies can improve the stability of indigo carmine in formulations?
A8: Approaches to enhance indigo carmine stability include:
Q9: What are the known toxicological effects of indigo carmine?
A9: While generally considered safe for most applications, indigo carmine can cause adverse reactions in sensitive individuals. These may include allergic reactions, skin irritation, and rarely, more severe systemic effects. [, ]
Q10: What analytical techniques are commonly used to study indigo carmine?
A10: Various analytical techniques are employed for indigo carmine characterization and quantification:
- High-performance liquid chromatography (HPLC): Separates and quantifies indigo carmine in complex mixtures. [, ]
Q11: What happens to indigo carmine in the environment?
A11: Indigo carmine can undergo degradation through various processes in the environment, including:
- Chemical oxidation: Reactions with oxidizing agents present in the environment can degrade indigo carmine. [, ]
Q12: How can we mitigate the environmental impact of indigo carmine?
A12: Reducing the release of indigo carmine into the environment is crucial. This can be achieved through:
- Exploring alternative dyes: Investigating and utilizing less environmentally persistent dyes with similar functionalities. [, ]
- Indigo carmine has been explored as a contrast agent in medical imaging, particularly in endoscopic procedures. [, , ]
- Researchers have investigated its use in detecting and marking tumors during surgery. [, ]
- Studies have examined the adsorption of indigo carmine onto various materials, including activated carbon and nanoparticles, for potential applications in wastewater treatment. [, , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




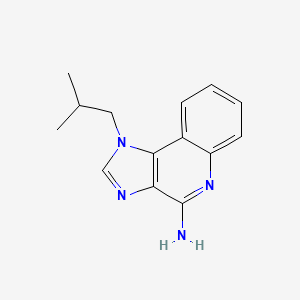

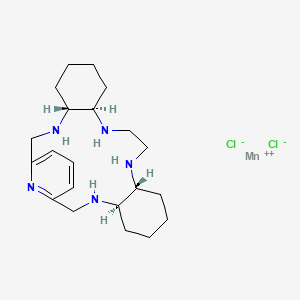
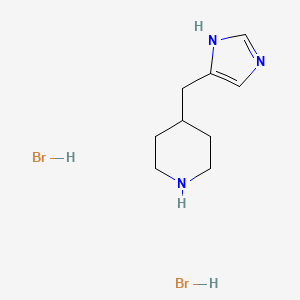
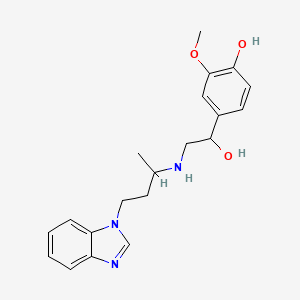
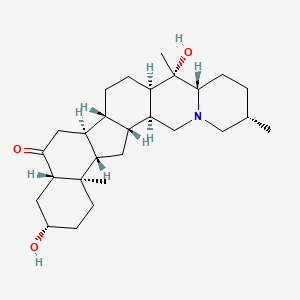
![3-[1-(3-Hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one](/img/structure/B1671808.png)
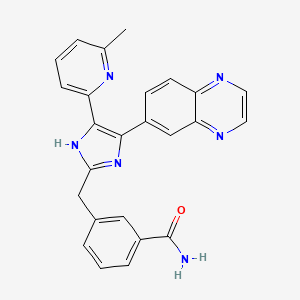
![4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide](/img/structure/B1671811.png)
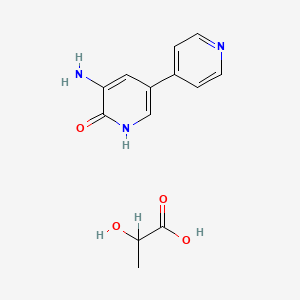
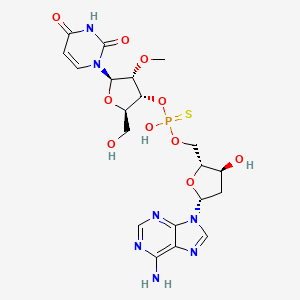

![9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione](/img/structure/B1671815.png)